2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 | |
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502935-35-5 | |
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitriles
A method adapted from EP0825976A1 involves hydrogenating 3,4-dimethoxyphenylmethyl nitrile (veratryl cyanide) under high-pressure hydrogen with a copper chromite catalyst.
Procedure :
-
Reagents : Veratryl cyanide, methylamine (or substituted methylamines), H₂ gas.
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Catalyst : Supported copper chromite (0.05–50 wt%) or Group VIII metals (Ni, Pd).
-
Conditions :
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Workup : Distillation to isolate the primary amine.
Alternative: Reduction of Nitro Compounds
Nitro intermediates (e.g., 3,4-dimethoxyphenethylnitroethane) can be reduced using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).
Thiophen-2-ylmethyl Group Introduction
Alkylation with 2-Chloromethylthiophene
Procedure :
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Reagents : 2-(3,4-Dimethoxyphenyl)ethylamine, 2-chloromethylthiophene.
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Base : K₂CO₃ or Et₃N to scavenge HCl.
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Solvent : DMF or acetonitrile.
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Conditions : 60–80°C, 12–24 hours.
Yield : 60–75% (estimated from analogous alkylations).
Reductive Amination with Thiophen-2-ylaldehyde
Procedure :
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Reagents : 2-(3,4-Dimethoxyphenyl)ethylamine, thiophen-2-ylaldehyde.
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Reducing Agent : NaBH₃CN or H₂/Pd-C.
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Solvent : MeOH or THF.
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Conditions : Room temperature to 50°C, 6–12 hours.
Yield : 70–85% (based on similar reductive aminations).
Integrated Synthetic Routes
Route 1: Sequential Hydrogenation and Alkylation
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Synthesize 2-(3,4-dimethoxyphenyl)ethylamine via nitrile hydrogenation.
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Alkylate with 2-chloromethylthiophene under basic conditions.
Advantages : High purity, scalable.
Limitations : Requires handling of chloromethylthiophene (moisture-sensitive).
Route 2: One-Pot Reductive Amination
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Combine 3,4-dimethoxyphenethylamine with thiophen-2-ylaldehyde.
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Reduce in situ using NaBH₃CN.
Advantages : Fewer steps, milder conditions.
Limitations : Potential over-alkylation.
Optimization and Challenges
Catalyst Selection
Copper chromite (CuCr₂O₄) demonstrates superior activity in hydrogenating nitriles to amines compared to Ni or Pd. For reductive amination, Pd/C under H₂ (1–5 atm) offers selectivity.
Solvent Effects
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Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.
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Methanol improves solubility in reductive amination but may require acid stabilization.
Byproduct Mitigation
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N-Methyl homologs : Controlled methylamine stoichiometry minimizes over-alkylation.
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Thiophene ring oxidation : Use inert atmospheres (N₂/Ar) during reactions.
Comparative Data Table
Industrial Scalability Considerations
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Catalyst Recycling : Copper chromite can be reused for 5–10 cycles with minimal activity loss.
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Cost Drivers : Thiophene derivatives (e.g., 2-chloromethylthiophene) are more expensive than aldehydes.
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Waste Streams : Ammonia and HCl require neutralization; solvent recovery (DMF, MeOH) is critical.
Emerging Methodologies
Enzymatic Amination
Preliminary studies suggest transaminases can catalyze amine formation from ketones, though substrate specificity for thiophenes remains untested.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Yields corresponding carboxylic acids or ketones.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structural features to 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine may exhibit significant pharmacological activities, including:
- Antidepressant Activity : Compounds with a similar framework have shown potential as serotonin reuptake inhibitors, which are crucial in treating depression .
- Neuroprotective Effects : Studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .
Synthesis of Novel Drugs
The synthetic pathways for creating this compound often involve condensation reactions that can be adapted for the development of new pharmacophores. Researchers are exploring its derivatives to enhance biological activity and reduce toxicity .
Material Science
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic materials. The presence of both electron-donating (methoxy groups) and electron-withdrawing (thiophene) functionalities allows for fine-tuning of electronic properties for applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films makes it suitable for use in OLED technology .
- Solar Cells : Its charge transport properties can be beneficial in the design of efficient organic solar cells .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to or derived from this compound:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (34H-NBOMe)
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Structure : Shares the thiophen-2-ylmethyl group but incorporates a chloro, ethoxy, and methoxy-substituted phenyl ring .
- Comparison : The additional halogen and alkoxy groups on the phenyl ring may enhance metabolic stability compared to the target compound’s simpler 3,4-dimethoxyphenyl group, though this could also increase toxicity risks.
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine
- Structure : Contains a 4-fluorophenyl group on the ethylamine and a 3,4-dimethoxybenzyl substituent .
- However, the benzyl substituent’s bulkiness might limit blood-brain barrier penetration compared to the smaller thiophene ring.
Physico-Chemical Properties
Quantum molecular descriptors for related NBOMe compounds (e.g., 25B-NBOMe) include:
- Dipole Moment : ~4.5 Debye (indicative of polar interactions).
- HOMO-LUMO Gap : ~5.0 eV (suggests moderate chemical reactivity) .
- Thiophene Impact : The sulfur atom in the thiophene ring may lower the HOMO-LUMO gap compared to benzyl analogs, increasing electrophilicity and reactivity toward biological nucleophiles.
Metabolic and Regulatory Considerations
- Metabolism : The thiophene moiety is prone to oxidative metabolism via cytochrome P450 enzymes, which could shorten the compound’s half-life compared to benzyl analogs .
Biological Activity
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine is a compound that, while not extensively studied in isolation, exhibits structural features that suggest potential biological activity. Its unique combination of functional groups, particularly the dimethoxyphenyl and thiophenyl moieties, positions it as a candidate for further exploration in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 277.39 g/mol. The presence of the dimethoxy group is known to enhance lipophilicity and may contribute to receptor binding affinity. The thiophenyl group may also play a role in the compound's reactivity and interaction with biological targets.
Table 1: Biological Activities of Related Compounds
The biological mechanisms by which this compound might exert its effects can be hypothesized based on its structure:
- Receptor Binding : The dimethoxyphenyl group may facilitate binding to serotonin receptors or other neurotransmitter systems, potentially influencing mood and behavior.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may also exhibit such properties .
- Induction of Apoptosis : Preliminary studies on structurally related compounds indicate that they may induce apoptosis in cancer cells through activation of caspases and modulation of p53 expression levels .
Case Studies and Research Findings
While specific case studies on this compound are lacking, the following findings from related research provide insights into its potential:
Study Example: Anticancer Activity
A study investigating the anticancer properties of phenolic compounds found that derivatives with methoxy groups exhibited significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The most active compounds showed IC50 values ranging from 0.65 to 2.41 µM . This suggests that similar activity could be expected from this compound due to its structural similarities.
Study Example: Neuropharmacological Effects
Research on compounds with structural motifs akin to those found in this compound has indicated modulation of serotonin receptors, leading to potential anxiolytic effects. This aligns with the pharmacological profiles observed in other dimethoxy-substituted phenyl compounds.
Q & A
Basic: What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination between 2-(3,4-dimethoxyphenyl)ethylamine and thiophene-2-carbaldehyde, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization involves recrystallization from ethanol/water mixtures and validation via HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity . Contaminants like unreacted starting materials or byproducts (e.g., Schiff base intermediates) should be monitored using LC-MS .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm the presence of methoxy protons (δ 3.70–3.85 ppm), thiophene protons (δ 6.90–7.40 ppm), and ethylamine backbone protons (δ 2.60–3.20 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) confirms the molecular ion peak [M+H]+ at m/z 318.1442 (calculated for CHNOS) .
- X-ray Crystallography: For solid-state analysis, grow single crystals via slow evaporation in dichloromethane/methanol and compare unit cell parameters with structurally analogous compounds (e.g., monoclinic system, space group C2/c) .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for CNS-targeted applications?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model interactions with serotonin/dopamine receptors, focusing on the thiophene moiety’s π-π stacking and methoxy groups’ hydrogen bonding .
- In Vitro Assays: Screen for monoamine oxidase (MAO) inhibition using rat brain homogenates and fluorometric assays (λex/λem = 360/450 nm) . Compare results to known MAO inhibitors (e.g., selegiline) to assess potency .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS to predict pharmacokinetic profiles .
Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
Methodological Answer:
- Reproducibility Testing: Repeat melting point measurements using a calibrated Büchi apparatus under inert atmosphere (N) to exclude oxidative degradation .
- Differential Scanning Calorimetry (DSC): Analyze thermal behavior (heating rate 10°C/min) to identify polymorphic forms or hydrate/solvate formation .
- Cross-Validation: Compare data with structurally similar compounds (e.g., 3,4-dimethoxyphenethylamine derivatives) to identify systematic errors in literature .
Advanced: What strategies are recommended for assessing compound stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation products via UPLC-PDA (220–400 nm) .
- Long-Term Stability: Store aliquots at -20°C, 4°C, and 25°C/60% RH for 6 months. Use ANOVA to compare potency retention data monthly .
- Light Sensitivity: Conduct ICH Q1B photostability testing with UV-Vis exposure (1.2 million lux hours) and quantify decomposition via NMR .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For powder handling, employ a fume hood with HEPA filtration to prevent inhalation .
- Spill Management: Neutralize liquid spills with absorbent vermiculite and dispose as hazardous waste (EPA Code D001) .
- Emergency Procedures: In case of skin contact, rinse with 0.9% saline for 15 minutes and consult a toxicologist for potential amine-induced irritation .
Advanced: How can computational methods predict potential off-target interactions or toxicity?
Methodological Answer:
- QSAR Modeling: Use ADMET Predictor™ or SwissADME to estimate logP (predicted ~2.8), blood-brain barrier penetration, and hERG channel inhibition risk .
- Toxicity Profiling: Run ProTox-II to identify hepatotoxicity alerts (e.g., cytochrome P450 inhibition) and compare with in vitro cytotoxicity data from HepG2 assays (IC determination) .
- Off-Target Screening: Perform molecular dynamics simulations against GPCR databases (e.g., GPCRdb) to flag adrenergic/muscarinic receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
